molecular formula C18H17F4N5 B1614444 6-((1-(3-Fluoro-5-(trifluoromethyl)benzyl)piperidin-4-yl)amino)pyridazine-3-carbonitrile CAS No. 1032714-06-9

6-((1-(3-Fluoro-5-(trifluoromethyl)benzyl)piperidin-4-yl)amino)pyridazine-3-carbonitrile

Cat. No. B1614444
CAS RN: 1032714-06-9
M. Wt: 379.4 g/mol
InChI Key: BNFVPEAUEULETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((1-(3-Fluoro-5-(trifluoromethyl)benzyl)piperidin-4-yl)amino)pyridazine-3-carbonitrile is a novel chemical compound with potential pharmacological applications. Its molecular formula is C18H17F4N5 , and it has a molecular weight of 379.4 g/mol . The compound features a trifluoromethyl (TFM, -CF3) group, which has been a focus of research due to its diverse pharmacological activities .


Synthesis Analysis

The synthesis of this compound involves several steps. One notable approach is the cyclization reaction , which yields the desired amino intermediate ((S)-3-((tert-butoxycarbonyl)amino)-4-(5,5-difluoro-2-oxopiperidin-1-yl)butanoic acid) . Subsequent transformations lead to the formation of 6-((1-(3-Fluoro-5-(trifluoromethyl)benzyl)piperidin-4-yl)amino)pyridazine-3-carbonitrile .

properties

IUPAC Name

6-[[1-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]amino]pyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N5/c19-14-8-12(7-13(9-14)18(20,21)22)11-27-5-3-15(4-6-27)24-17-2-1-16(10-23)25-26-17/h1-2,7-9,15H,3-6,11H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFVPEAUEULETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NN=C(C=C2)C#N)CC3=CC(=CC(=C3)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648364
Record name 6-[(1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)amino]pyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((1-(3-Fluoro-5-(trifluoromethyl)benzyl)piperidin-4-yl)amino)pyridazine-3-carbonitrile

CAS RN

1032714-06-9
Record name 6-[(1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)amino]pyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 6-chloro-pyridazine-3-carbonitrile (D4) (1.39 g, 9.95 mmol), 1-(3-fluoro-5-trifluoromethyl-benzyl)-piperidin-4-ylamine (D7) (2.5 g, 9.04 mmol) and diisopropylethylamine (2.63 ml, 14.92 mmol) in acetonitrile (2 ml) was stirred at 120° C. for 30 min, under microwave irradiation ((Biotage MW-oven). The mixture was then diluted with dichloromethane (50 ml) and extracted with a saturated solution of sodium carbonate. The organic layer was separated, dried (Na2SO4), filtered, evaporated in vacuo and the residue purified by column chromatography (silica gel; 0-2.5% ammonia in methanol (7M)/dichloromethane). The desired fractions were collected and evaporated in vacuo. The residue precipitated from diisopropylether to yield E17 (2.76 g, 73%) as a solid. C18H17F4N5 requires 379. Found 380 (MH+); mp: 151.4° C.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.63 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((1-(3-Fluoro-5-(trifluoromethyl)benzyl)piperidin-4-yl)amino)pyridazine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-((1-(3-Fluoro-5-(trifluoromethyl)benzyl)piperidin-4-yl)amino)pyridazine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
6-((1-(3-Fluoro-5-(trifluoromethyl)benzyl)piperidin-4-yl)amino)pyridazine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
6-((1-(3-Fluoro-5-(trifluoromethyl)benzyl)piperidin-4-yl)amino)pyridazine-3-carbonitrile
Reactant of Route 5
6-((1-(3-Fluoro-5-(trifluoromethyl)benzyl)piperidin-4-yl)amino)pyridazine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
6-((1-(3-Fluoro-5-(trifluoromethyl)benzyl)piperidin-4-yl)amino)pyridazine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.